6-[3-benzoyl-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound would likely require several steps, starting with the formation of the pyrrole ring, followed by the addition of the benzoyl, hydroxy, and nitrophenyl groups. The exact synthesis route would depend on the desired configuration of the molecule and the specific conditions used during the synthesis process .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several different functional groups. The benzoyl, hydroxy, nitrophenyl, and pyrrole groups all contribute to the overall structure of the molecule and would be expected to have a significant impact on its chemical properties .Chemical Reactions Analysis
Given the presence of several functional groups, this compound could potentially participate in a variety of chemical reactions. For example, the benzoyl group could undergo reactions with nucleophiles, the hydroxy group could participate in condensation reactions, the nitrophenyl group could undergo reduction reactions, and the pyrrole group could participate in ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar hydroxy and nitrophenyl groups, its melting and boiling points would be influenced by the size and shape of the molecule, and its reactivity would be determined by the presence and positioning of the various functional groups .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical drug, its mechanism of action might involve binding to a specific receptor or enzyme in the body. Alternatively, if it were to be used as a catalyst, its mechanism of action might involve lowering the activation energy of a particular chemical reaction .
Future Directions
The potential future directions for research on this compound are numerous. For example, further studies could be conducted to explore its chemical properties in more detail, to identify potential uses for the compound in various industries (such as the pharmaceutical or chemical industries), or to develop new synthesis routes that could be used to produce the compound more efficiently .
Properties
IUPAC Name |
6-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(2-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O7/c26-18(27)13-5-2-8-14-24-20(16-11-6-7-12-17(16)25(31)32)19(22(29)23(24)30)21(28)15-9-3-1-4-10-15/h1,3-4,6-7,9-12,20,28H,2,5,8,13-14H2,(H,26,27)/b21-19+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKYAEGUPKGAPG-XUTLUUPISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCCCC(=O)O)C3=CC=CC=C3[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCCCC(=O)O)C3=CC=CC=C3[N+](=O)[O-])/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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